molecular formula C22H24N2OS B3652353 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

1-[2-(2-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

Cat. No.: B3652353
M. Wt: 364.5 g/mol
InChI Key: ZYNYFPHSVCDTFF-UHFFFAOYSA-N
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Description

1-[2-(2-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

The synthesis of 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-Methylphenoxyethyl Group: This step involves the nucleophilic substitution reaction where the indole core reacts with 2-methylphenoxyethyl halide in the presence of a base to form the desired product.

    Attachment of the Pyrrolidine-1-Carbothioyl Group: The final step involves the reaction of the intermediate product with pyrrolidine-1-carbothioyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[2-(2-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases, including viral infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The presence of the pyrrolidine-1-carbothioyl group may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

1-[2-(2-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE can be compared with other indole derivatives, such as:

    1-(2-(1H-Indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound has shown potent activity against HIV-1.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-17-8-2-5-11-21(17)25-15-14-24-16-19(18-9-3-4-10-20(18)24)22(26)23-12-6-7-13-23/h2-5,8-11,16H,6-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNYFPHSVCDTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
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